![molecular formula C15H20N2O2 B2691025 N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide CAS No. 2202112-17-0](/img/structure/B2691025.png)
N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
作用機序
MGluR5 is a G-protein coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, hippocampus, and striatum. Activation of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the release of calcium from intracellular stores. MMPEP, as a selective antagonist of this compound, binds to the receptor and prevents its activation, thereby reducing the release of calcium and modulating glutamate signaling.
Biochemical and Physiological Effects
MMPEP has been shown to modulate various biochemical and physiological effects in animal models of neurological disorders. Studies have shown that MMPEP can reduce anxiety-like behavior in mice, as well as improve depressive-like symptoms in rats. Additionally, MMPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the major advantages of MMPEP is its selectivity for N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, which allows for more precise modulation of glutamate signaling compared to non-selective antagonists. Additionally, MMPEP has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of MMPEP is its potential off-target effects, as this compound is expressed in various regions of the brain and has multiple physiological functions.
将来の方向性
There are several future directions for research on MMPEP. One area of interest is the potential therapeutic applications of MMPEP in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of MMPEP on glutamate signaling and brain function. Finally, studies are needed to identify potential biomarkers that can predict response to MMPEP treatment in patients with neurological disorders.
Conclusion
MMPEP is a selective antagonist of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. The synthesis method of MMPEP involves several intermediate steps, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of MMPEP in neurological disorders.
合成法
The synthesis of MMPEP involves the reaction of 2-amino-4-methylphenol with methyl acrylate to form N-methyl-N-(2-hydroxyethyl)-4-methylbenzenamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-methyl-N-[2-(2-bromoacetoxy)ethyl]-4-methylbenzenamine. Finally, the reaction of this intermediate with propargyl bromide yields MMPEP.
科学的研究の応用
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. Studies have shown that N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide plays a crucial role in regulating the release of glutamate, which is a major excitatory neurotransmitter in the brain. Dysregulation of glutamate signaling has been implicated in the pathophysiology of various neurological disorders. MMPEP, as a selective antagonist of this compound, has been shown to modulate glutamate signaling and improve symptoms in animal models of these disorders.
特性
IUPAC Name |
N-methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(19)17(4)10-14(18)16-12(3)13-8-6-11(2)7-9-13/h5-9,12H,1,10H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPMOCAXJGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
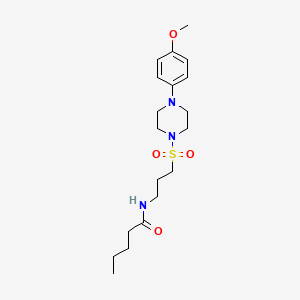
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)
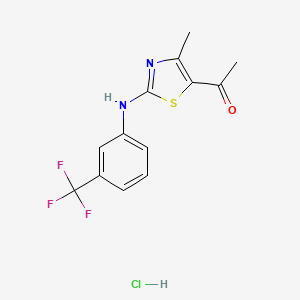
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)
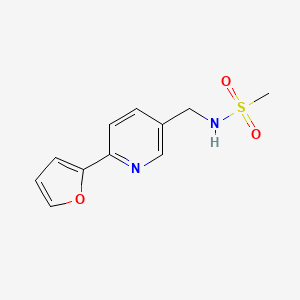


![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
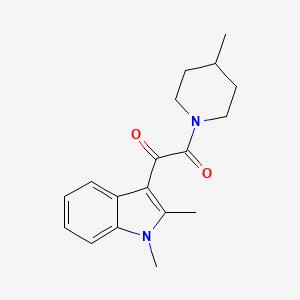
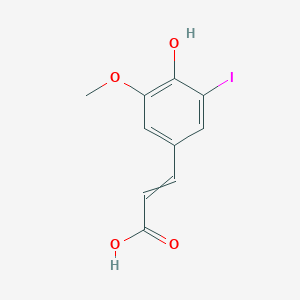
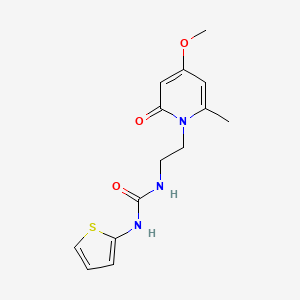
![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

